Penicilliol A

Description

Propriétés

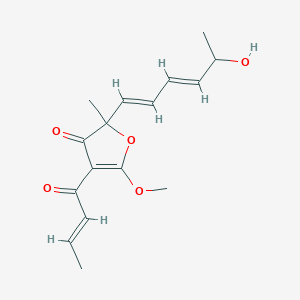

Formule moléculaire |

C16H20O5 |

|---|---|

Poids moléculaire |

292.33 g/mol |

Nom IUPAC |

4-[(E)-but-2-enoyl]-2-[(1E,3E)-5-hydroxyhexa-1,3-dienyl]-5-methoxy-2-methylfuran-3-one |

InChI |

InChI=1S/C16H20O5/c1-5-8-12(18)13-14(19)16(3,21-15(13)20-4)10-7-6-9-11(2)17/h5-11,17H,1-4H3/b8-5+,9-6+,10-7+ |

Clé InChI |

SDJFAZYNJXZUJT-DVJWZOGQSA-N |

SMILES isomérique |

C/C=C/C(=O)C1=C(OC(C1=O)(C)/C=C/C=C/C(C)O)OC |

SMILES canonique |

CC=CC(=O)C1=C(OC(C1=O)(C)C=CC=CC(C)O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Pénicilliol A implique généralement la culture d'espèces de Penicillium dans des conditions contrôlées. Les champignons sont cultivés dans un milieu riche en nutriments, et le composé est extrait du bouillon de culture à l'aide de solvants organiques. Le processus d'extraction peut impliquer plusieurs étapes, y compris la filtration, l'extraction par solvant et la purification chromatographique pour isoler le Pénicilliol A sous sa forme pure .

Méthodes de production industrielle

La production industrielle de Pénicilliol A suit des principes similaires, mais à plus grande échelle. Le procédé implique l'utilisation de bioréacteurs pour cultiver les espèces de Penicillium dans des conditions optimales, assurant un rendement maximal du composé. Le processus de fermentation est étroitement surveillé, et des paramètres tels que le pH, la température et la concentration en nutriments sont ajustés pour améliorer la production. Le composé est ensuite extrait et purifié à l'aide de chromatographie à l'échelle industrielle et d'autres techniques de séparation .

Analyse Des Réactions Chimiques

Types de réactions

Le Pénicilliol A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants en conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs en conditions anhydres.

Substitution : Halogènes, nucléophiles et autres réactifs dans diverses conditions selon la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du Pénicilliol A peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent conduire à la formation d'une large gamme de dérivés substitués .

Applications De Recherche Scientifique

Medicinal Applications

Penicilliol A exhibits significant bioactivity, making it a candidate for medicinal applications. Research has highlighted its potential in the following areas:

Antimicrobial Properties

Studies have demonstrated that compounds from Penicillium species, including this compound, possess antimicrobial properties. For instance, antifungal susceptibility testing of Penicillium isolates showed effective activity against various fungal pathogens, with modes of action that include inhibiting spore germination and growth .

Table 1: Antifungal Activity of Penicillium Compounds

| Compound | Pathogen | MIC (μg/ml) | Reference |

|---|---|---|---|

| This compound | Candida albicans | <0.03 | |

| This compound | Aspergillus niger | 0.06 | |

| Terbinafine | Talaromyces spp. | 0.125 |

Anticancer Activity

Recent studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, certain derivatives from Penicillium fungi have shown IC50 values around 5 µM against multiple cancer types, indicating their potential as anticancer agents .

Case Study: Antiproliferative Effects

In a study involving deep-sea fungi, specific compounds demonstrated significant inhibition of cancer cell growth through mechanisms affecting transcriptional activation pathways associated with apoptosis .

Agricultural Applications

The applications of this compound extend beyond medicinal uses into agriculture, where it contributes to sustainable practices.

Biocontrol Agent

This compound has been identified as a potential biocontrol agent against agricultural pests. Research indicates that certain Penicillium species produce secondary metabolites that can reduce pest populations effectively without the harmful effects associated with chemical pesticides .

Table 2: Efficacy of Penicillium Compounds in Pest Control

Soil Health and Nutrient Cycling

Penicillium species play a crucial role in soil health by enhancing nutrient availability through phosphate solubilization and organic matter decomposition . This function is vital for sustainable agriculture, promoting healthier crop growth.

Mécanisme D'action

Penicilliol A exerts its effects through various molecular targets and pathways. The compound is believed to interact with specific enzymes and proteins, disrupting their normal function and leading to the inhibition of microbial growth. The exact mechanism of action may involve the inhibition of cell wall synthesis, disruption of membrane integrity, or interference with essential metabolic pathways .

Comparaison Avec Des Composés Similaires

Key Structural Insights:

- Core Revision : Early structural misassignments (e.g., gregatin B initially proposed as 3-acyl-4-methoxyfuran-2(5H)-one) were corrected via total synthesis, confirming the 4-(methoxycarbonyl)furan-3(2H)-one backbone .

- Substituent Variability: this compound’s 5-O-acyl group differs from huaspenone A’s acetyl and aspertetronin A’s isovaleryl moieties, impacting lipophilicity and target binding .

- Stereochemical Complexity : Gregatins and aspertetronins exhibit enantiomeric configurations, influencing their interaction with chiral biological targets .

Q & A

Basic Research Questions

Q. How is Penicilliol A structurally characterized, and what analytical methods are essential for confirming its molecular configuration?

- Methodological Answer : Structural elucidation of this compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) is critical for determining carbon-hydrogen frameworks and connectivity. X-ray crystallography provides definitive proof of stereochemistry and crystal packing . High-Resolution Mass Spectrometry (HR-MS) validates molecular formula accuracy. For reproducibility, ensure all spectral data are compared with published reference values and deposited in open-access databases (e.g., Crystallography Open Database) .

Q. What are the primary natural sources of this compound, and how are isolation protocols optimized for yield and purity?

- Methodological Answer : this compound is isolated from endophytic Penicillium species. Optimization involves:

- Strain selection : Use phylogenetic analysis (ITS sequencing) to confirm fungal identity.

- Fermentation conditions : Adjust parameters (pH, temperature, agitation) to enhance secondary metabolite production.

- Chromatography : Employ silica gel column chromatography followed by HPLC with UV/Vis detection (λ=254 nm) for purification. Yield improvements require iterative solvent-system adjustments (e.g., hexane:ethyl acetate gradients) .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) and fungal pathogens (e.g., C. albicans SC5314) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression.

- Enzyme inhibition : Spectrophotometric assays (e.g., α-glucosidase inhibition for antidiabetic potential). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in:

- Compound purity : Validate purity (>95%) via HPLC-ELSD and quantify impurities using LC-MS.

- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time).

- Biological models : Compare results across multiple cell lines or microbial strains. Conduct meta-analyses of published data to identify trends and outliers. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies addressing gaps .

Q. What strategies are effective for optimizing the total synthesis of this compound to improve scalability?

- Methodological Answer : Key steps include:

- Retrosynthetic analysis : Identify disconnections at ester linkages and stereogenic centers.

- Catalysis : Use asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry.

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Monitor step yields via UPLC-MS and optimize reaction kinetics (Arrhenius plots). Publish detailed synthetic protocols with troubleshooting notes to aid reproducibility .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Apply the PICOT framework :

- Population : Rodent models (e.g., Sprague-Dawley rats, n=6/group).

- Intervention : Oral/intravenous administration (dose range: 10–100 mg/kg).

- Comparison : Vehicle control and reference drug (e.g., fluconazole for antifungal studies).

- Outcome : Measure plasma half-life (LC-MS/MS), organ toxicity (histopathology), and bioavailability.

- Time : Acute (24–72 hrs) and subchronic (14-day) assessments. Adhere to ARRIVE guidelines for ethical reporting .

Q. What computational methods are used to predict this compound’s molecular targets and mechanistic pathways?

- Methodological Answer : Combine:

- Molecular docking : Use AutoDock Vina with protein targets (e.g., CYP51 for antifungal activity).

- QSAR modeling : Train models on PubChem bioassay data to predict ADMET properties.

- Pathway analysis : Leverage KEGG/GO databases for enrichment analysis of RNA-seq data from treated cells. Validate predictions with siRNA knockdown or Western blotting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.